3-Bromo-2-fluoroaniline

Catalog No.
S697692
CAS No.
58534-95-5
M.F
C6H5BrFN
M. Wt
190.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-fluoroaniline

CAS Number

58534-95-5

Product Name

3-Bromo-2-fluoroaniline

IUPAC Name

3-bromo-2-fluoroaniline

Molecular Formula

C6H5BrFN

Molecular Weight

190.01 g/mol

InChI

InChI=1S/C6H5BrFN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2

InChI Key

HYPQOSVTIONWSN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Br)F)N

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)N

Synthesis:

-Bromo-2-fluoroaniline can be synthesized through various methods, including:

  • Diazotization of 2-bromo-3-fluoroacetanilide followed by treatment with copper(I) bromide [].
  • Sandmeyer reaction of 2-bromo-3-fluoroaniline with sodium nitrite and copper(I) chloride [].
  • Direct fluorination of 3-bromoaniline using various fluorinating agents [].

These methods offer different advantages and disadvantages in terms of yield, reaction time, and ease of execution. The choice of method often depends on the specific needs and resources available in the research setting.

Applications:

The primary application of 3-bromo-2-fluoroaniline in scientific research lies in the synthesis of more complex molecules, particularly:

  • Heterotricyclic carboxamides: These molecules act as agonists for RIG-1, a protein involved in the immune response against viral infections. Studies have shown that 3-bromo-2-fluoroaniline derivatives can be used to develop potential drugs for treating various cell proliferation disorders, including cancer [].
  • Other bioactive molecules: 3-Bromo-2-fluoroaniline can also serve as a building block for the synthesis of various other bioactive molecules with potential applications in medicinal chemistry and drug discovery [].

Additional Research:

Ongoing research explores the potential of 3-bromo-2-fluoroaniline derivatives in various fields, including:

  • Development of novel agrochemicals with improved properties [].
  • Design of new materials with specific electronic and functional properties [].

3-Bromo-2-fluoroaniline is an organic compound with the molecular formula C₆H₅BrFN and a molecular weight of 190.01 g/mol. It is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 2-position of the aniline structure. This compound is primarily utilized in various chemical syntheses, including the production of boronic acid derivatives, which are significant in medicinal chemistry and material science .

Currently, there is no scientific research readily available describing a specific mechanism of action for 3-bromo-2-fluoroaniline itself. However, its significance lies in its potential use as a precursor for the synthesis of more complex molecules with targeted mechanisms of action. For instance, research suggests its application in the development of RIG-1 agonists, which are molecules that activate a specific immune signaling pathway to potentially treat cell proliferation disorders [].

, including:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to various derivatives.
  • Reduction Reactions: It can be reduced to form different amines or other functional groups.
  • Coupling Reactions: It serves as a coupling partner in reactions such as Suzuki coupling to form biaryl compounds.

The synthesis of 3-bromo-2-fluoroaniline typically involves reducing 3-bromo-2-fluoronitrobenzene using tin(II) chloride in dioxane under acidic conditions, followed by purification steps .

3-Bromo-2-fluoroaniline exhibits notable biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes such as CYP1A2. This property suggests potential applications in pharmacology, particularly in drug metabolism studies . Additionally, it has been investigated for its effects on various biological systems, contributing to its role as a building block in pharmaceutical research.

The synthesis of 3-bromo-2-fluoroaniline can be achieved through several methods:

  • Reduction of 3-Bromo-2-Fluoronitrobenzene:
    • Reactants: 3-bromo-2-fluoronitrobenzene, tin(II) chloride, hydrochloric acid.
    • Solvent: Dioxane.
    • Procedure: Under an inert atmosphere, the reactants are stirred for several hours, followed by purification to yield 3-bromo-2-fluoroaniline with high yield (up to 95%) .
  • Alternative Methods:
    • Other synthetic routes may involve different halogenated anilines or variations in reducing agents.

3-Bromo-2-fluoroaniline finds applications in various fields:

  • Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Acts as a precursor for functional materials and polymers.
  • Research: Utilized in studies involving enzyme inhibition and drug interactions .

Several compounds share structural similarities with 3-bromo-2-fluoroaniline. Here are some notable examples:

Compound NameSimilarity IndexUnique Features
4-Bromo-5-fluorobenzene-1,2-diamine0.90Contains two amine groups; different substitution pattern.
5-Bromo-3-fluorobenzene-1,2-diamine0.88Different position of bromine and fluorine; used in similar applications.
4-Amino-3-fluorophenyl boronic acid0.85A derivative used extensively in cross-coupling reactions.
4-Fluoroaniline0.80Lacks bromine; simpler structure with distinct properties.

These compounds highlight the unique positioning and functional groups present in 3-bromo-2-fluoroaniline, making it particularly valuable for specific chemical transformations and biological interactions .

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

3-Bromo-2-fluoroaniline

Dates

Last modified: 08-15-2023

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